molecular formula C11H14FNO B3222412 (r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine CAS No. 1213195-53-9

(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

Cat. No.: B3222412
CAS No.: 1213195-53-9
M. Wt: 195.23
InChI Key: HBQVISFWYXWEDV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the ® configuration, indicating its specific three-dimensional arrangement.

Scientific Research Applications

®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 5-fluoro-2-methoxybenzaldehyde and pyrrolidine under controlled conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the formation of ®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer with high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The presence of the fluorine and methoxy groups can influence its electronic properties and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
  • 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine (racemic mixture)
  • 2-(5-Fluoro-2-methoxyphenyl)piperidine

Uniqueness

®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is unique due to its specific ® configuration, which imparts distinct stereochemical properties. This configuration can result in different biological activities and reactivities compared to its (s) enantiomer or racemic mixture. The presence of both fluorine and methoxy groups further enhances its uniqueness by influencing its chemical and physical properties.

Properties

IUPAC Name

(2R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQVISFWYXWEDV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
Reactant of Route 2
(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
Reactant of Route 3
(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
Reactant of Route 4
(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
Reactant of Route 5
(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
Reactant of Route 6
(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.